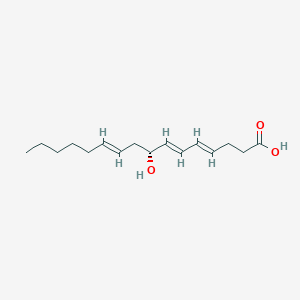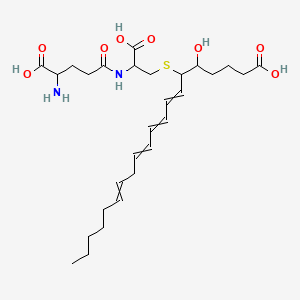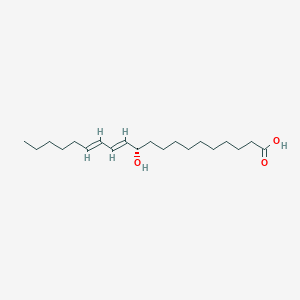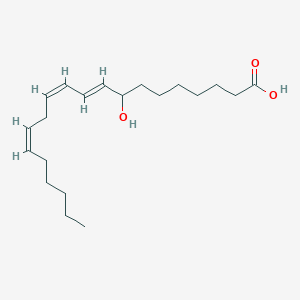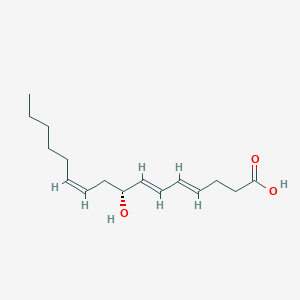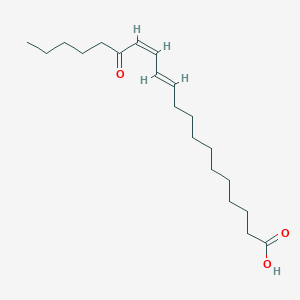
(11E,13Z)-15-oxoicosa-11,13-dienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(11E,13Z)-15-oxoicosa-11,13-dienoic acid is a polyunsaturated fatty acid derivative. It belongs to the class of eicosanoids, which are signaling molecules derived from the oxidation of twenty-carbon essential fatty acids. Eicosanoids play crucial roles in various physiological and pathological processes, including inflammation, immunity, and cell signaling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (11E,13Z)-15-oxoicosa-11,13-dienoic acid typically involves the oxidation of polyunsaturated fatty acids. One common method is the enzymatic oxidation of arachidonic acid by lipoxygenases, which introduces oxygen into the fatty acid chain, forming hydroperoxy intermediates. These intermediates are then reduced to form the desired oxo derivatives .
Industrial Production Methods
Industrial production of this compound often employs biotechnological approaches, utilizing microbial or enzymatic systems to achieve high yields and specificity. Solid-phase extraction and high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) are commonly used to purify and quantify the compound .
Analyse Des Réactions Chimiques
Types of Reactions
(11E,13Z)-15-oxoicosa-11,13-dienoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex eicosanoids.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include lipoxygenases for oxidation, glutathione peroxidase for reduction, and various catalysts for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure specificity and yield .
Major Products
Major products formed from these reactions include hydroxyeicosatetraenoic acids (HETEs), leukotrienes, and other bioactive lipid mediators .
Applications De Recherche Scientifique
(11E,13Z)-15-oxoicosa-11,13-dienoic acid has numerous scientific research applications:
Chemistry: It is used as a model compound to study lipid oxidation and the formation of bioactive eicosanoids.
Biology: The compound is studied for its role in cell signaling and regulation of inflammatory responses.
Medicine: It has potential therapeutic applications in treating inflammatory diseases, cardiovascular conditions, and cancer.
Industry: It is used in the development of pharmaceuticals and nutraceuticals
Mécanisme D'action
The mechanism of action of (11E,13Z)-15-oxoicosa-11,13-dienoic acid involves its interaction with specific receptors and enzymes in the body. It acts as a signaling molecule, binding to G-protein-coupled receptors (GPCRs) and modulating various signaling pathways. These pathways include the regulation of inflammation, immune responses, and cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other eicosanoids such as:
(9Z,11E,13Z)-octadecatrienoic acid: Known for its anti-inflammatory and anticancer properties.
Hydroxyeicosatetraenoic acids (HETEs): Involved in various physiological processes, including inflammation and vascular function.
Leukotrienes: Play a significant role in inflammatory and allergic responses.
Uniqueness
What sets (11E,13Z)-15-oxoicosa-11,13-dienoic acid apart is its specific configuration and the presence of an oxo group, which imparts unique biological activities. Its ability to modulate specific signaling pathways makes it a valuable compound in both research and therapeutic contexts .
Propriétés
Formule moléculaire |
C20H34O3 |
|---|---|
Poids moléculaire |
322.5 g/mol |
Nom IUPAC |
(11E,13Z)-15-oxoicosa-11,13-dienoic acid |
InChI |
InChI=1S/C20H34O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h9,11,14,17H,2-8,10,12-13,15-16,18H2,1H3,(H,22,23)/b11-9+,17-14- |
Clé InChI |
QZCMHXPXGACWLJ-YSNXYNCHSA-N |
SMILES isomérique |
CCCCCC(=O)/C=C\C=C\CCCCCCCCCC(=O)O |
SMILES canonique |
CCCCCC(=O)C=CC=CCCCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


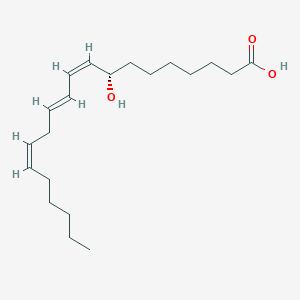
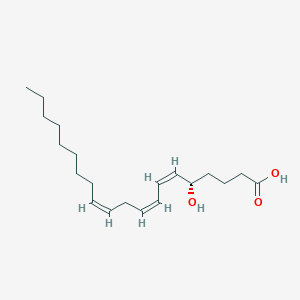
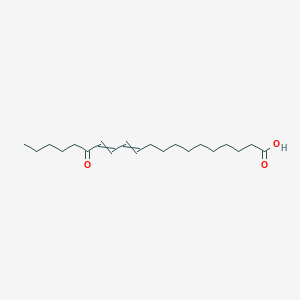

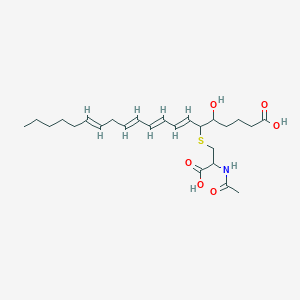
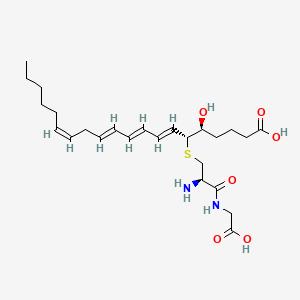
![(6Z,9R,11Z,14Z)-9-[2-[(4-amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-oxoicosa-6,11,14-trienoic acid](/img/structure/B10767737.png)
